molecular formula C38H68N4O3 B045449 4-Benzofurazanamine, N,N-dihexadecyl-7-nitro- CAS No. 117056-66-3

4-Benzofurazanamine, N,N-dihexadecyl-7-nitro-

Cat. No.: B045449
CAS No.: 117056-66-3
M. Wt: 629 g/mol
InChI Key: JVTZCQBNIYPZGI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-Benzofurazanamine, N,N-dihexadecyl-7-nitro-” is not explicitly provided in the sources I found .


Chemical Reactions Analysis

Information on the chemical reactions involving “4-Benzofurazanamine, N,N-dihexadecyl-7-nitro-” is not available in the sources I found .


Physical and Chemical Properties Analysis

The physical and chemical properties of “4-Benzofurazanamine, N,N-dihexadecyl-7-nitro-” are not detailed in the sources I found .

Mechanism of Action

The mechanism of action of “4-Benzofurazanamine, N,N-dihexadecyl-7-nitro-” is not described in the sources I found .

Future Directions

The future directions for the study or use of “4-Benzofurazanamine, N,N-dihexadecyl-7-nitro-” are not mentioned in the sources I found .

Properties

IUPAC Name

N,N-dihexadecyl-4-nitro-2,1,3-benzoxadiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H68N4O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41(35-31-32-36(42(43)44)38-37(35)39-45-40-38)34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30,33-34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTZCQBNIYPZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H68N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151699
Record name 4-(N,N-Dihexadecyl)amino-7-nitrobenz-2-oxa-1,3-diazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117056-66-3
Record name 4-(N,N-Dihexadecyl)amino-7-nitrobenz-2-oxa-1,3-diazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117056663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(N,N-Dihexadecyl)amino-7-nitrobenz-2-oxa-1,3-diazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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